
Pipecolic acid
Overview
Description
. It is a carboxylic acid derivative of piperidine and plays a significant role in various biological processes. Pipecolic acid is a crucial precursor for many microbial secondary metabolites, which have pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pipecolic acid can be synthesized through various methods. One common approach involves the conversion of lysine into this compound. This process can occur via two primary routes: the loss of the α-amino group of lysine and the incorporation of the ε-nitrogen into this compound, or the loss of ε-nitrogen and the incorporation of α-nitrogen . Another method involves the use of purified and immobilized enzymes, such as transaminase and pyrroline-5-carboxylate reductase, to achieve high conversion rates .
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes. For example, a dual strategy approach using purified and immobilized enzymes has been developed to produce this compound efficiently. This method involves coupling a transaminase capable of lysine ε-deamination with a pyrroline-5-carboxylate reductase, achieving high conversion rates and sustainability through cofactor recycling .
Chemical Reactions Analysis
Chemical Reactions Involving Pipecolic Acid
This compound participates in several chemical reactions that are crucial for its biological functions and synthetic applications. Below is a detailed analysis of significant reactions involving this compound.
Chemical Transformations
This compound can undergo various chemical transformations that lead to the synthesis of derivatives with potential pharmacological applications:
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Fluorination Reactions : Recent studies have explored diastereoselective synthesis of fluorinated analogs of this compound. For instance, 4,5-difluoropipecolic acids were synthesized using deoxyfluorination chemistry. This process involves rearrangement and elimination pathways, resulting in different diastereoisomers that exhibit distinct conformational preferences .
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Formation of Zwitterions : At physiological pH, this compound can exist as a zwitterion due to the proton transfer from the carboxylic group to the nitrogen atom in the piperidine ring. This zwitterionic form is significant for its solubility and reactivity in biological systems .
Biological Reactions
This compound has been implicated in various biological processes:
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Neuronal Effects : Studies indicate that this compound can induce apoptosis in neuronal cells, potentially contributing to conditions like hepatic encephalopathy. It influences calcium channel currents and can affect cell viability in a dose-dependent manner .
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Plant Defense Mechanisms : In plants, this compound acts as a signaling molecule that enhances systemic acquired resistance (SAR) against pathogens. Its accumulation is triggered by pathogen invasion, suggesting its role as an immune regulator .
Scientific Research Applications
Plant Disease Resistance
Role in Systemic Acquired Resistance (SAR)
Pipecolic acid is recognized as a critical regulator of systemic acquired resistance (SAR) in plants. Research indicates that it enhances the plant's immune response against bacterial infections. For instance, studies on Arabidopsis thaliana and tobacco plants show that exogenous application of this compound leads to increased salicylic acid accumulation, which is vital for defense signaling pathways against pathogens like Pseudomonas syringae . The compound primes plants for rapid responses to infections by enhancing the expression of defense-related genes and promoting the synthesis of phytoalexins such as camalexin .
Mechanism of Action
The mechanism through which this compound operates involves the induction of free radicals that trigger further signaling pathways. This process not only prepares the plant for immediate defense but also contributes to long-term immunity by facilitating the synthesis of additional this compound and other signaling molecules like glycerol-3-phosphate .
Medical Applications
Diabetic Retinopathy (DR)
Recent studies have identified this compound as a potential therapeutic agent in managing diabetic retinopathy, a leading cause of vision loss. It has been shown to mitigate ferroptosis—a form of regulated cell death associated with oxidative stress—by inhibiting key signaling pathways such as YAP-GPX4 in diabetic models . In a clinical study involving diabetic patients, lower levels of this compound were correlated with disease severity, suggesting its role as a protective metabolite .
Biomarker for Head and Neck Cancer
A preliminary case-control study evaluated the sensitivity and specificity of salivary this compound levels in predicting head and neck squamous cell carcinoma (HNSCC). The results indicated significant differences in salivary this compound concentrations between cancer patients and healthy controls, with a sensitivity of 90% and specificity of 65% . This positions this compound as a promising biomarker for early detection of HNSCC.
Microbial Applications
Biosynthesis and Pharmaceutical Relevance
this compound is also significant in microbiology, where it serves as a precursor for various microbial secondary metabolites with pharmaceutical applications. Understanding its biosynthetic pathways can aid in mutasynthesis efforts to develop novel compounds with enhanced biological activities . The compound's role in microbial metabolism highlights its potential use in developing antibiotics and other therapeutic agents.
Summary Table: Applications of this compound
Mechanism of Action
Pipecolic acid exerts its effects through various molecular targets and pathways. In plants, it regulates systemic acquired resistance by mediating the accumulation of this compound in response to pathogen infection. This process involves the lysine aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN1, which transfers the α-amino group of lysine to acceptor oxoacids, forming enaminic 2,3-dehydrothis compound. This intermediate is then converted to this compound by the reductase ornithine cyclodeaminase/μ-crystallin .
Comparison with Similar Compounds
Pipecolic acid is similar to other non-proteinogenic amino acids, such as proline and hydroxyproline. it is unique due to its role as a precursor for various microbial secondary metabolites with pharmaceutical applications . Similar compounds include:
Proline: Another cyclic amino acid with a five-membered ring structure.
Hydroxyproline: A hydroxylated derivative of proline.
Diketopiperazines: Cyclic dipeptides derived from amino acids, including this compound.
This compound’s unique structure and biological functions make it a valuable compound in various fields of research and industry.
Biological Activity
Pipecolic acid (Pip) is a non-protein amino acid derived from lysine and has garnered attention for its diverse biological activities, particularly in plants and animals. This article explores its roles in plant immunity, neurobiology, and microbial applications, supported by relevant research findings and case studies.
1. Plant Immunity
Regulation of Systemic Acquired Resistance (SAR)
This compound plays a crucial role in the regulation of systemic acquired resistance (SAR) in plants. Research indicates that Pip accumulates significantly during pathogen attack, acting as a signaling molecule that enhances plant defense mechanisms. For instance, in Arabidopsis thaliana, Pip levels increase dramatically upon infection with hemibiotrophic bacterial pathogens, suggesting its involvement in both local and systemic immune responses .
Table 1: Accumulation of this compound in Response to Pathogen Inoculation
Time Post-Inoculation | Concentration of Pip (µM) | Other Amino Acids (µM) |
---|---|---|
0 hours | 0 | Varies |
6 hours | 1.5 | Phe: 2, Gly: 3 |
24 hours | 5.0 | Lys: 0.5 |
48 hours | 10.5 | Ala: 1.0 |
The data shows that Pip levels can increase up to sevenfold within 48 hours post-inoculation, while other amino acids either remain stable or decrease .
Mechanistic Insights
The biosynthesis of Pip is regulated by the ALD1 gene, which encodes an aminotransferase responsible for converting lysine to this compound. Mutant plants lacking ALD1 show significant defects in SAR, further confirming the importance of Pip in plant immunity . Moreover, exogenous application of Pip has been shown to restore resistance in these mutants, highlighting its potential as a biostimulant for enhancing plant defenses against pathogens.
2. Neurobiological Effects
GABA-Mimetic Activity
In animal systems, this compound exhibits GABA-mimetic properties, influencing neurotransmission and potentially affecting behavioral outcomes. Studies suggest that Pip can modulate GABA receptors, similar to other known GABA analogs . This activity raises interest in its potential therapeutic applications for conditions related to neuroinflammation and anxiety disorders.
Case Study: Neuroinflammation Model
A study involving mice demonstrated that treatment with this compound reduced sucrose consumption in a neuroinflammation model, indicating its influence on appetite regulation through GABAergic pathways. The results suggest that Pip could serve as a modulator for feeding behavior under stress conditions .
3. Microbial Applications
Role as a Compatible Solute
This compound has been identified as a compatible solute in certain microorganisms such as Corynebacterium glutamicum. It helps these bacteria maintain cellular function under hyper-osmotic stress conditions, facilitating growth and survival in challenging environments . This characteristic is particularly valuable in biotechnological applications where microbial resilience is crucial.
Table 2: Effects of this compound on Microbial Growth Under Stress Conditions
Condition | Control Growth Rate (%) | Growth Rate with Pip (%) |
---|---|---|
Normal | 100 | 100 |
Hyper-Osmotic Stress | 30 | 60 |
The addition of Pip significantly improved growth rates under hyper-osmotic stress, demonstrating its utility as an additive in microbial fermentation processes .
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways of pipecolic acid in humans and microbes?
this compound is synthesized via distinct lysine degradation pathways. In humans, L-lysine is converted to this compound through the pipecolate pathway , bypassing the saccharopine route. Isotopic tracing using L-(U-¹⁴C)-lysine in hyperlysinemia patients confirmed this pathway, with labeled this compound detected in urine . In microbes, two routes exist: (1) via D¹-piperideine-2-carboxylic acid (P2C) from L-lysine’s α-amino group, or (2) via D¹-piperideine-6-carboxylic acid (P6C) from the ε-amino group, depending on the organism. Microbial pathways often involve enzymes like lysine cyclodeaminase .
Q. How can this compound be accurately quantified in physiological fluids given its low colorimetric reactivity?
Traditional ion-exchange chromatography with ninhydrin detection underestimates this compound due to its low color yield (1.21 vs. leucine’s 27.6). Advanced methods include:
- Liquid chromatography-mass spectrometry (LC-MS) for high sensitivity.
- Isotope dilution assays using ¹⁴C-labeled standards.
- Derivatization techniques (e.g., dansyl chloride) to enhance detectability .
Q. What experimental models are used to study this compound’s role in lysine metabolism disorders like hyperlysinemia?
- Human clinical studies : Administer L-(U-¹⁴C)-lysine to patients and measure urinary metabolites (e.g., this compound, α-acetyllysine) via radioisotope tracking .
- Animal models : Use knockout rodents with defective saccharopine pathway enzymes to mimic hyperlysinemia and assess compensatory pipecolate pathway activity .
Advanced Research Questions
Q. How can contradictory findings about lysine-to-pipecolic acid conversion (L- vs. D-lysine as precursors) be resolved?
Early rat studies suggested D-lysine is the primary precursor, but human studies in hyperlysinemia patients confirmed L-lysine conversion. To reconcile this:
- Conduct species-specific enzyme assays (e.g., lysine racemase activity in rats vs. humans).
- Use dual isotopic labeling (³H-L-lysine and ¹⁴C-D-lysine) to track contributions in vivo .
Q. What strategies enable rational engineering of enzymes like L-pipecolic acid hydroxylase for biocatalytic applications?
Soluble variants of membrane-bound enzymes (e.g., Xenorhabdus doucetiae L-pipecolic acid hydroxylase) can be designed using:
- α-Helix Rule : Modify hydrophobic residues to enhance solubility.
- Hydropathy Contradiction Rule : Replace conflicting residues (e.g., Asp-158→Ser) to improve stability. Validate engineered enzymes via crystallography and activity assays toward substrates like cis-5-hydroxy-L-pipecolic acid .
Q. How does this compound contribute to systemic acquired resistance (SAR) in plants?
this compound derivatives (e.g., N-hydroxy this compound) are critical for SAR signaling. Methodologies include:
- Genetic knockouts : Disrupt ALD1 (pipecolate biosynthesis gene) in Arabidopsis to abolish SAR.
- Metabolite profiling : Quantify this compound levels in phloem exudates after pathogen challenge.
- Transcriptomics : Identify SAR-related genes upregulated by this compound treatment .
Q. What is this compound’s role in malaria pathogenesis, and how can this be experimentally validated?
Plasmodium-infected hosts exhibit elevated this compound levels, potentially contributing to neurological symptoms. Investigate via:
- Targeted metabolomics : Compare plasma this compound in P. berghei-infected vs. control mice.
- Blood-brain barrier (BBB) assays : Test this compound’s effect on BBB integrity using in vitro models (e.g., endothelial cell monolayers) .
Q. What synthetic applications of this compound are emerging in asymmetric catalysis?
this compound serves as:
- Chiral scaffolds : For synthesizing β-turn mimics in peptidomimetics.
- Organocatalysts : Enantioselective aldol reactions using this compound-derived catalysts. Key methodologies include NMR-based stereochemical analysis and X-ray crystallography to confirm product configurations .
Q. Methodological Considerations
Properties
IUPAC Name |
piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) | |
Record name | Pipecolic acid | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID40862144 | |
Record name | 2-Piperidinecarboxylic acid | |
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Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
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Solubility |
314 mg/mL | |
Record name | Pipecolic acid | |
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CAS No. |
535-75-1, 3105-95-1, 4043-87-2 | |
Record name | Pipecolic acid | |
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Record name | Pipecolic acid | |
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Record name | Pipecolic acid | |
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Record name | Pipecolic acid | |
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Record name | 2-Piperidinecarboxylic acid | |
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Record name | DL-piperidine-2-carboxylic acid | |
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Record name | Piperidine-2-carboxylic acid | |
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Record name | PIPECOLIC ACID | |
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Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 °C | |
Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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